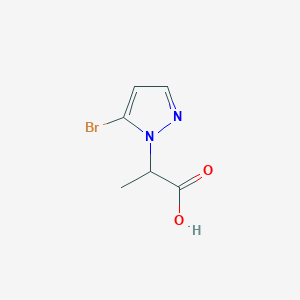

2-(5-bromo-1H-pyrazol-1-yl)propanoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-(5-bromopyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-4(6(10)11)9-5(7)2-3-8-9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZAKWKPGQYOIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=CC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Bromo 1h Pyrazol 1 Yl Propanoic Acid and Analogous Structures

Strategic Considerations in Retrosynthesis of 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most logical approach involves disconnecting the propanoic acid side chain from the pyrazole (B372694) nitrogen and the bromine from the pyrazole ring. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the N-C bond of the propanoic acid side chain first. This suggests an N-alkylation of a 5-bromopyrazole precursor with a suitable three-carbon electrophile containing a carboxylic acid or ester functionality. Subsequent disconnection of the C-Br bond from the pyrazole ring would lead back to a pyrazole precursor.

Pathway B: Initial disconnection of the C-Br bond. This would involve the bromination of a 2-(1H-pyrazol-1-yl)propanoic acid precursor. This precursor can then be disconnected at the N-C bond of the side chain, leading to pyrazole and a propanoic acid derivative.

A third, more convergent approach, involves the construction of the pyrazole ring from acyclic precursors that already contain the necessary functionalities or their precursors. For instance, the reaction of a substituted hydrazine (B178648) with a β-dicarbonyl compound already bearing a bromine atom or a group that can be converted to the propanoic acid side chain.

Direct Synthetic Routes to this compound

Direct synthetic routes involve the sequential functionalization of a pre-formed pyrazole ring. This is often a straightforward approach to accessing the target molecule.

N-Alkylation Approaches for Propanoic Acid Chain Installation

The installation of the propanoic acid side chain onto the pyrazole nitrogen is a key step. This is typically achieved through N-alkylation of a 5-bromopyrazole with an appropriate electrophile. The reaction of 5-bromo-1H-pyrazole with an ester of 2-bromopropanoic acid, such as ethyl 2-bromopropanoate, in the presence of a base, is a common strategy. The choice of base and solvent is crucial to ensure good yields and prevent side reactions. Subsequent hydrolysis of the ester group then yields the desired carboxylic acid.

Commonly used bases for such alkylations include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). The solvent is typically a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724). The reaction generally proceeds via an SN2 mechanism.

For unsymmetrical pyrazoles, N-alkylation can lead to a mixture of regioisomers (N1 and N2 alkylation). However, for 5-bromo-1H-pyrazole, the two nitrogen atoms are equivalent, simplifying the regioselectivity of the alkylation.

Regioselective Bromination Protocols for Pyrazole Ring Activation

An alternative direct route involves the bromination of a 2-(1H-pyrazol-1-yl)propanoic acid precursor. The pyrazole ring is an electron-rich heterocycle and is susceptible to electrophilic substitution. Bromination typically occurs at the C4 position. However, if the C4 position is blocked, bromination can occur at other available positions. For the synthesis of the 5-bromo isomer, direct bromination of 2-(1H-pyrazol-1-yl)propanoic acid is not ideal as it would preferentially yield the 4-bromo derivative. Therefore, this route is more suitable for synthesizing other isomers.

Several brominating agents can be employed for the bromination of pyrazoles. The choice of reagent and reaction conditions can influence the regioselectivity and yield of the reaction.

| Brominating Agent | Reaction Conditions | Advantages | Disadvantages |

| N-Bromosuccinimide (NBS) | Acetonitrile or Dichloromethane, room temperature or gentle heating. researchgate.net | Mild, selective for electron-rich rings, easy to handle. jmcs.org.mxnih.gov | Can sometimes lead to over-bromination if not controlled. |

| Bromine (Br2) | Acetic acid or other polar solvents. | Strong brominating agent, readily available. | Can be harsh, leading to side reactions and over-bromination; corrosive and hazardous to handle. |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Dichloromethane or other inert solvents. rsc.org | Mild, selective, and provides a controlled release of bromine. | Less commonly used than NBS. |

For the regioselective bromination of N-substituted pyrazoles, NBS is often the reagent of choice due to its milder nature and higher selectivity. jmcs.org.mxresearchgate.net The reaction is typically carried out in an inert solvent at or below room temperature to control the reaction rate and prevent the formation of byproducts.

The synthesis of this compound results in a chiral center at the α-position of the propanoic acid chain. Achieving stereochemical control to obtain a single enantiomer is a significant challenge. Several strategies can be employed:

Use of a Chiral Electrophile: Starting with an enantiomerically pure 2-bromopropanoic acid derivative for the N-alkylation step will directly lead to the corresponding enantiomer of the final product. This is often the most straightforward approach if the chiral starting material is readily available.

Chiral Auxiliary: A chiral auxiliary can be attached to the propanoic acid moiety. This auxiliary directs the alkylation to one face of the molecule, leading to a diastereomeric mixture that can be separated. Subsequent removal of the auxiliary yields the desired enantiomer.

Asymmetric Catalysis: The N-alkylation reaction can be carried out in the presence of a chiral catalyst, such as a chiral phase-transfer catalyst, which can promote the formation of one enantiomer over the other. While this is a powerful technique, finding a suitable catalyst for this specific transformation may require significant research and development.

Currently, specific literature detailing the stereocontrolled synthesis of this compound is not widely available, and the development of such a method would be a valuable contribution to the field.

Indirect and Convergent Synthesis Strategies for this compound Precursors

One such strategy involves the condensation of a substituted hydrazine with a β-dicarbonyl compound. For the synthesis of this compound, one could envision the following approaches:

Reaction of a Hydrazinopropanoic Acid Derivative with a Brominated Dicarbonyl Compound: A precursor such as ethyl 2-hydrazinopropanoate could be reacted with a brominated 1,3-dicarbonyl compound, for example, 3-bromo-2,4-pentanedione. This would directly form the pyrazole ring with the bromo and propanoic acid ester groups in place.

Reaction of 5-Bromo-1H-pyrazole Precursors from Acyclic Chains: An alternative convergent approach involves forming the 5-bromopyrazole core first from acyclic precursors. For instance, the reaction of a hydrazine with a β-ketoester that has a leaving group at the 5-position, which can be subsequently displaced by a bromide, or by using a brominated β-ketoester. Once the 5-bromopyrazole is formed, the propanoic acid side chain can be introduced via N-alkylation as described in the direct synthesis section.

These convergent strategies can offer advantages in terms of efficiency and the ability to introduce diversity into the final molecule by varying the starting materials.

Cyclocondensation Reactions of Pyrazole Ring Precursors

Cyclocondensation is a cornerstone of pyrazole synthesis, classically involving the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative. beilstein-journals.orgnih.gov This approach builds the five-membered heterocyclic ring in a single, efficient step. The primary challenge in synthesizing asymmetrically substituted pyrazoles lies in controlling the regioselectivity of the condensation. beilstein-journals.orgnih.gov

To construct a pyrazole with a bromine at the 5-position, one could envision a retrosynthetic approach starting from a bromine-containing 1,3-dielectrophile. Key precursors for this strategy include:

1,3-Diketones: The Knorr pyrazole synthesis, a classic method, utilizes the condensation of 1,3-diketones with hydrazines. beilstein-journals.org For the target molecule, a precursor such as a 1-bromo-1,3-diketone could be employed.

α,β-Unsaturated Carbonyl Compounds: These compounds, particularly those with a good leaving group at the β-position, serve as effective 1,3-dielectrophiles. mdpi.com The reaction proceeds via a Michael addition of the hydrazine, followed by intramolecular cyclization and elimination to form the aromatic pyrazole ring. mdpi.com

Acetylenic Ketones: The reaction of acetylenic ketones with hydrazines is a well-established route to pyrazoles, though it can often lead to mixtures of regioisomers. mdpi.com

The general mechanism for pyrazole formation from an α,β-unsaturated ketone with a β-leaving group and a substituted hydrazine is illustrated below. The regioselectivity is often influenced by the substitution pattern of both reactants.

| Reactant 1 | Reactant 2 | Key Features | Outcome |

| α,β-Unsaturated carbonyl with β-leaving group | Substituted hydrazine | Michael addition-cyclization-elimination sequence. | Can provide regioselective access to pyrazoles. mdpi.com |

| 1,3-Dicarbonyl compound | Substituted hydrazine | Classic Knorr synthesis; can produce regioisomeric mixtures. beilstein-journals.orgnih.gov | Polysubstituted pyrazoles. nih.gov |

| Acetylenic ketone | Substituted hydrazine | Well-established method; often results in regioisomeric mixtures. mdpi.com | Substituted pyrazoles. |

1,3-Dipolar Cycloaddition Routes to Pyrazole Scaffolds

The 1,3-dipolar cycloaddition reaction is another powerful method for constructing the pyrazole ring. This approach typically involves the reaction of a diazo compound (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. acs.org A significant advantage of this method is the potential for high regioselectivity, which is governed by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. acs.org

For the synthesis of pyrazoles, the key reaction is the [3+2] cycloaddition of a diazo compound with an alkyne. organic-chemistry.org Subsequent tautomerization yields the aromatic pyrazole.

Diazo Compound Generation: Diazo compounds can be generated in situ from various precursors, such as N-tosylhydrazones, which circumvents the need to handle these potentially hazardous reagents directly. acs.orgorganic-chemistry.org

Dipolarophile: To obtain the desired substitution pattern, an appropriately substituted alkyne is required. For instance, a bromo-substituted alkyne could be used to introduce the bromine atom at the desired position.

This methodology offers a convergent route to highly functionalized pyrazoles. For example, reacting a diazo compound generated from an aldehyde with a terminal alkyne can regioselectively produce 3,5-disubstituted pyrazoles. acs.org

| 1,3-Dipole | Dipolarophile | Reaction Type | Key Advantage |

| Diazo compound (e.g., from N-tosylhydrazone) | Alkyne | [3+2] Cycloaddition | High regioselectivity and functional group tolerance. organic-chemistry.org |

| Nitrile Imine | Alkene (e.g., Morita–Baylis–Hillman carbonates) | [3+2] Cycloaddition | Access to a wide scope of differently substituted pyrazoles. rsc.org |

Advanced Methodologies in Pyrazolyl Propanoic Acid Synthesis

Modern synthetic strategies often employ transition metal catalysis and specific reduction techniques to construct complex molecules with high precision. These methods are applicable to the synthesis of pyrazolyl propanoic acids, offering advantages in terms of efficiency, selectivity, and substrate scope.

Palladium-Catalyzed Transformations

Palladium catalysis is a versatile tool in organic synthesis, enabling a wide range of C-C and C-N bond-forming reactions. organic-chemistry.org In the context of this compound, palladium-catalyzed reactions could be employed at different stages of the synthesis.

N-Arylation/Alkylation: A pre-formed 5-bromopyrazole could be coupled with a propanoic acid derivative (e.g., an α-halo ester) in a palladium-catalyzed N-alkylation reaction. This directly establishes the crucial N-C bond between the pyrazole ring and the propanoic acid side chain.

Multicomponent Reactions: Palladium catalysts can facilitate powerful multicomponent reactions where several starting materials are combined in a single step. organic-chemistry.org It is conceivable to design a process where an aryl halide, a source of the propanoic acid moiety, and a hydrazine precursor are coupled to assemble the final product in a convergent manner. nih.gov

Cascade Reactions: Palladium can catalyze cascade reactions involving C-H activation. mdpi.com For instance, a suitably substituted carboxylic acid could undergo a cascade of dehydrogenation, C-H functionalization, and cyclization to form a heterocyclic system, a principle that could be adapted for pyrazole synthesis. mdpi.com

The choice of ligand is often critical for the success of these transformations, influencing both catalytic activity and selectivity. nih.gov

| Reaction Type | Substrates | Catalyst System | Purpose |

| N-Arylation | Pyrazole, Aryl triflate | Pd catalyst, tBuBrettPhos ligand | Synthesis of N-arylpyrazoles. organic-chemistry.org |

| Carbonylation | Acetylenic acids, Aryl iodides, Hydrazine | Pd catalyst, Mo(CO)₆ | One-pot formation of substituted pyrazoles. nih.gov |

| Multicomponent Coupling | Aryl halide, Amino alcohol, Isocyanide | Pd catalyst | Synthesis of oxazolines, adaptable for other heterocycles. organic-chemistry.org |

Diimide Reduction for Propanoic Acid Moiety Formation

The propanoic acid side chain can be formed by the reduction of an α,β-unsaturated precursor, such as 2-(5-bromo-1H-pyrazol-1-yl)propenoic acid. Diimide (N₂H₂) is a mild and selective reducing agent that is particularly effective for the reduction of non-polar carbon-carbon double and triple bonds. wikipedia.orgnih.gov

Diimide is a transient species that is generated in situ, typically through the oxidation of hydrazine or the thermal decomposition of azodicarboxylate salts. wikipedia.orgorganicreactions.org A common and practical method involves the reaction of 2-nitrobenzenesulfonylhydrazide with triethylamine (B128534) at room temperature. nih.gov

The key features of diimide reduction are:

Stereochemistry: The reduction proceeds via a concerted, syn-addition of two hydrogen atoms across the double bond. wikipedia.org

Selectivity: Diimide is highly chemoselective. It does not typically reduce polar functional groups like carbonyls, esters, or carboxylic acids, nor does it cleave sensitive bonds such as O-O or N-O. wikipedia.org This makes it an ideal reagent for selectively reducing a C=C bond in the presence of the carboxylic acid moiety and the pyrazole ring.

Mild Conditions: The reaction is operationally simple and proceeds under mild, metal-free conditions. wikipedia.orgnih.gov

This method provides an attractive alternative to catalytic hydrogenation, avoiding the need for high pressures of hydrogen gas and heterogeneous metal catalysts. nih.gov

| Diimide Precursor | Generation Method | Substrate Reduced | Key Advantages |

| Hydrazine | Oxidation | Alkenes, Alkynes | Metal-free, mild conditions. wikipedia.orgorganicreactions.org |

| Potassium azodicarboxylate | Decarboxylation | Unsaturated C-C bonds | Rate-limiting step is diimide formation. wikipedia.org |

| 2-Nitrobenzenesulfonylhydrazide | Reaction with triethylamine | Terminal and 1,2-disubstituted olefins | Simple procedure, room temperature. nih.gov |

Mechanistic Investigations of Reactions Involving 2 5 Bromo 1h Pyrazol 1 Yl Propanoic Acid Synthesis and Transformation

Elucidation of Reaction Mechanisms in N-Alkylation and Bromination

The synthesis of 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid typically proceeds through two key steps: N-alkylation of a pyrazole (B372694) precursor followed by bromination of the pyrazole ring.

The N-alkylation of the pyrazole ring with a propanoic acid derivative is a critical step that establishes the C-N bond. The regioselectivity of this reaction is a significant consideration, as unsymmetrically substituted pyrazoles can yield two possible isomers (N1 and N2 alkylation). The outcome of the alkylation is often influenced by factors such as the nature of the alkylating agent, the reaction conditions (e.g., base, solvent, temperature), and the substituents on the pyrazole ring. researchgate.netsemanticscholar.orgfigshare.com Generally, the less sterically hindered nitrogen atom is favored for alkylation. semanticscholar.org For instance, in the case of a 3-substituted pyrazole, alkylation predominantly occurs at the N1 position to minimize steric hindrance.

The mechanism of N-alkylation can proceed via an SN2 pathway, where the deprotonated pyrazole anion acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. The choice of base is crucial in generating the pyrazole anion. Stronger bases will lead to a higher concentration of the anion, potentially increasing the reaction rate.

Bromination of the N-alkylated pyrazole introduces the bromine atom at the C5 position. This is typically an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The directing effect of the substituents on the ring plays a pivotal role in determining the position of bromination. The nitrogen atom at the 1-position and the alkyl group can influence the electron density distribution in the ring. The reaction likely proceeds through the formation of a sigma complex (or arenium ion) intermediate, which then loses a proton to restore aromaticity. The choice of brominating agent (e.g., NBS, Br2) and reaction conditions can affect the selectivity and yield of the reaction.

To illustrate the potential regioselectivity in the N-alkylation step, the following hypothetical data table outlines the influence of different bases on the ratio of N1 to N2 alkylation products for a generic 3-substituted pyrazole.

| Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Isomer Ratio (Hypothetical) |

| Ethyl 2-bromopropanoate | K₂CO₃ | DMF | 80 | 90:10 |

| Ethyl 2-bromopropanoate | NaH | THF | 25 | 95:5 |

| Ethyl 2-bromopropanoate | Cs₂CO₃ | Acetonitrile (B52724) | 60 | 92:8 |

This table presents hypothetical data to illustrate the concept of regioselectivity in N-alkylation of pyrazoles.

Stereochemical Aspects of Chiral Center Formation at C-2 of the Propanoic Acid

The C-2 position of the propanoic acid moiety in this compound is a chiral center. The stereochemical outcome of the synthesis is of paramount importance, particularly for applications where enantiomeric purity is critical. The formation of this chiral center typically occurs during the N-alkylation step if a chiral alkylating agent is used or if a chiral catalyst is employed.

If a racemic mixture of the alkylating agent (e.g., ethyl 2-bromopropanoate) is used without any chiral influence, the resulting product will also be a racemic mixture of the (R)- and (S)-enantiomers. The separation of these enantiomers can be achieved through various methods, such as chiral chromatography or diastereomeric salt formation.

Alternatively, an asymmetric synthesis approach can be employed to selectively produce one enantiomer. This can be achieved by:

Using a chiral auxiliary: A chiral auxiliary can be attached to the pyrazole or the propanoic acid precursor to direct the alkylation from a specific face, leading to the preferential formation of one diastereomer. The auxiliary can then be cleaved to yield the desired enantiomerically enriched product.

Using a chiral catalyst: A chiral catalyst can create a chiral environment around the reactants, favoring the transition state that leads to one enantiomer over the other.

The stereochemical integrity of the chiral center must be maintained throughout the synthesis and any subsequent transformations. Epimerization at the C-2 position, which can be facilitated by basic or acidic conditions, should be minimized.

The following table provides a hypothetical example of the enantiomeric excess (ee) that might be achieved using different asymmetric synthesis strategies.

| Asymmetric Strategy | Chiral Influence | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) (Hypothetical) |

| Chiral Auxiliary | (S)-(-)-4-Phenyloxazolidinone | CH₂Cl₂ | 0 | >95 |

| Chiral Phase-Transfer Catalyst | Cinchona-derived catalyst | Toluene | 25 | 85 |

| Enzymatic Resolution | Lipase | Hexane | 40 | >99 (for one enantiomer) |

This table presents hypothetical data to illustrate potential outcomes of asymmetric synthesis strategies.

Prototropic Tautomerism within the 1H-Pyrazole Moiety and its Influence on Reactivity

The 1H-pyrazole ring system is capable of undergoing prototropic tautomerism, where a proton can migrate between the two nitrogen atoms. numberanalytics.comclockss.org This results in an equilibrium between two tautomeric forms, for instance, the 1H- and 2H-tautomers in an unsubstituted pyrazole. In the case of this compound, the N1 position is substituted, which "fixes" the tautomeric form to a large extent. However, the concept of tautomerism is still relevant when considering the reactivity of the pyrazole ring, particularly in reactions involving the deprotonation of the ring or in the synthesis starting from an unsubstituted pyrazole.

The different tautomers can exhibit distinct reactivity profiles. numberanalytics.com For example, the electron distribution and the steric environment around the nitrogen atoms and the carbon atoms of the ring can differ between tautomers. This can influence the outcome of reactions such as N-alkylation and electrophilic substitution. The position of the tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and the presence of other functional groups on the pyrazole ring. clockss.org

While the N1-substitution in this compound prevents annular tautomerism, the electronic properties of the ring, which are a consequence of the inherent tautomeric nature of the parent pyrazole, still dictate its reactivity. The lone pair of electrons on the N2 nitrogen atom contributes to the aromatic sextet and influences the electron density at the various carbon positions, making the ring susceptible to electrophilic attack, as seen in the bromination reaction.

Kinetic and Thermodynamic Control in Synthetic Pathways

The principles of kinetic and thermodynamic control are crucial in understanding and optimizing the synthesis of this compound. libretexts.orgwikipedia.org These concepts are particularly relevant in reactions where multiple products can be formed, such as the N-alkylation of an unsymmetrical pyrazole.

Kinetic Control: Under kinetic control, the major product is the one that is formed the fastest. libretexts.org This usually occurs at lower reaction temperatures where the reactions are essentially irreversible. The product distribution is determined by the relative activation energies of the competing reaction pathways. The pathway with the lower activation energy will be faster and will lead to the kinetic product.

Thermodynamic Control: Under thermodynamic control, the major product is the most stable one. libretexts.orgwikipedia.org This is typically favored at higher reaction temperatures, where the reactions are reversible and an equilibrium can be established. The product distribution reflects the relative thermodynamic stabilities of the products.

In the context of the N-alkylation of a substituted pyrazole, one regioisomer might be formed faster (the kinetic product), while the other might be more stable (the thermodynamic product). By carefully selecting the reaction conditions (temperature, reaction time, solvent), it is possible to favor the formation of one isomer over the other. nih.govnih.govresearchgate.net For instance, a short reaction time at a low temperature would likely favor the kinetic product, whereas a longer reaction time at a higher temperature could lead to the thermodynamic product.

The following table provides a hypothetical scenario illustrating the effect of reaction conditions on the product distribution in the N-alkylation of a 3-substituted pyrazole, highlighting the principles of kinetic and thermodynamic control.

| Condition | Temperature (°C) | Reaction Time (h) | Product Ratio (Kinetic:Thermodynamic) (Hypothetical) | Control |

| A | 0 | 1 | 90:10 | Kinetic |

| B | 80 | 24 | 20:80 | Thermodynamic |

| C | 25 | 6 | 60:40 | Mixed |

This table presents hypothetical data to illustrate the concept of kinetic versus thermodynamic control.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule. For 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The chiral center at the propanoic acid moiety's C2 position results in a specific set of signals. The pyrazole (B372694) ring protons, H3 and H4, would appear as doublets due to mutual coupling. The methine proton of the propanoic acid group would likely appear as a quartet, being split by the three protons of the adjacent methyl group. The methyl protons, in turn, would present as a doublet, split by the single methine proton. The acidic proton of the carboxylic acid group would typically appear as a broad singlet.

Based on data from similar structures like 2-chloropropionic acid and substituted pyrazoles, the expected chemical shifts can be predicted. chemicalbook.comchemicalbook.comnih.gov The electronegativity of the pyrazole nitrogen and the bromine atom would influence the electronic environment and thus the chemical shifts of the nearby protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbons of the pyrazole ring would have characteristic shifts, with the carbon bearing the bromine atom (C5) being significantly influenced by the halogen's electronic effects. The chiral C2 and the methyl C3 of the propanoic acid side chain would also exhibit distinct resonances. Data from related compounds like 2-bromopropionic acid and various pyrazole derivatives can be used to estimate these chemical shifts. chemicalbook.comchemicalbook.comdocbrown.info

Expected ¹H and ¹³C NMR Data

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| COOH | 10.0 - 12.0 | Broad Singlet | 170 - 175 |

| H3 (pyrazole) | ~7.5 | Doublet | 138 - 142 |

| H4 (pyrazole) | ~6.3 | Doublet | 108 - 112 |

| C5-Br (pyrazole) | - | - | 115 - 120 |

| CH (propanoic) | 4.5 - 5.0 | Quartet | 50 - 55 |

Note: These are predicted values based on analogous structures and are subject to solvent and concentration effects.

Mass Spectrometry (MS) Analysis for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of fragmentation patterns.

For this compound (C₆H₇BrN₂O₂), the molecular ion peak [M]⁺ would be expected. A key feature would be the presence of an [M+2]⁺ peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. youtube.com High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the molecular formula.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve initial cleavages at the bonds of the propanoic acid side chain. Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da), the entire propanoic acid side chain, and cleavage of the C-Br bond. nih.govresearchgate.netnih.govresearchgate.net

Expected Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 234/236 | [C₆H₇BrN₂O₂]⁺ | Molecular ion peak ([M]⁺) showing the characteristic bromine isotope pattern. |

| 189/191 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 155 | [M - Br]⁺ | Loss of the bromine atom. |

| 147/149 | [C₄H₃BrN₂]⁺ | Bromopyrazole ring fragment. |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific mass spectrometer used.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a very broad absorption in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid, which is broadened due to hydrogen bonding. nih.govjocpr.com A strong, sharp absorption band between 1700 and 1725 cm⁻¹ would be indicative of the C=O stretching of the carbonyl group. The C-N and C=C stretching vibrations of the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. mdpi.comnih.gov The C-Br stretching vibration would likely appear in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the C=C and C=N stretching vibrations of the pyrazole ring are expected to show strong Raman signals. rsc.orgresearchgate.net The C-Br stretch may also be more readily observed in the Raman spectrum.

Expected Vibrational Frequencies

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 (very broad) | Weak |

| C-H stretch (Aliphatic/Aromatic) | 2850 - 3100 | Strong |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 (strong) | Moderate |

| C=N, C=C stretch (Pyrazole) | 1400 - 1600 | Strong |

| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Moderate |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would confirm the connectivity of the atoms and the regiochemistry of the substitution on the pyrazole ring. nih.govnih.gov It would also reveal the solid-state conformation of the molecule, including the dihedral angle between the pyrazole ring and the propanoic acid side chain.

A key feature of the crystal structure would be the intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly likely that the molecules would form hydrogen-bonded dimers in the solid state, with the O-H of one molecule interacting with the C=O of a neighboring molecule. mdpi.comacs.org Other potential intermolecular interactions could include halogen bonding involving the bromine atom and π-π stacking of the pyrazole rings.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating isomers.

Purity Assessment: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for determining the purity of organic compounds. nih.govacs.org For a relatively non-volatile compound like this compound, reversed-phase HPLC would be a suitable method. A C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation of the target compound from any impurities.

Isomer Separation: Since this compound is a chiral molecule, it exists as a pair of enantiomers. The separation of these enantiomers would require chiral chromatography. Chiral HPLC, using a column with a chiral stationary phase, is the most common method for this purpose. nih.govresearchgate.netdrexel.edumdpi.comresearchgate.net Given that the target compound is a profen derivative (a 2-arylpropanoic acid), methods developed for the chiral separation of other profens like ibuprofen (B1674241) and naproxen (B1676952) would likely be applicable. Polysaccharide-based chiral stationary phases are often effective for this class of compounds.

Reactivity Profiles and Chemical Transformations of 2 5 Bromo 1h Pyrazol 1 Yl Propanoic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group in 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid is a key site for a variety of chemical modifications, including esterification, amidation, and reduction. These transformations are fundamental in altering the polarity, solubility, and biological activity of the parent molecule.

Esterification and Transesterification Reactions

Esterification of this compound can be readily achieved by reaction with various alcohols under acidic conditions. chemguide.co.uk This classic Fischer-Speier esterification typically employs a strong acid catalyst, such as sulfuric acid, and often requires elevated temperatures to drive the equilibrium towards the ester product. researchgate.netceon.rs The reactivity of the alcohol plays a significant role, with primary alcohols reacting more readily than secondary or tertiary alcohols. ceon.rs

For instance, the reaction with simple primary alcohols like methanol (B129727) or ethanol (B145695) would be expected to proceed efficiently. The use of a solid-supported acid catalyst, such as Cs2.5H0.5PW12O40/K-10 clay, has been shown to be effective in the esterification of propanoic acid and could likely be applied here. rsc.org Transesterification, while less common for the direct synthesis from the carboxylic acid, can be a viable route from a pre-formed ester of this compound.

| Alcohol | Catalyst | Expected Product | Reaction Conditions |

|---|---|---|---|

| Methanol | H₂SO₄ | Methyl 2-(5-bromo-1H-pyrazol-1-yl)propanoate | Reflux |

| Ethanol | H₂SO₄ | Ethyl 2-(5-bromo-1H-pyrazol-1-yl)propanoate | Reflux |

| 1-Propanol | H₂SO₄ | Propyl 2-(5-bromo-1H-pyrazol-1-yl)propanoate | 65°C ceon.rs |

| 1,2-Propanediol | Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 | Propane-1,2-diyl bis(2-(5-bromo-1H-pyrazol-1-yl)propanoate) | 180°C rsc.org |

Amidation and Peptide Coupling Chemistry

The formation of amides from this compound is a crucial transformation, often employed in the synthesis of biologically active compounds. This can be achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling reagent. rsc.org A wide variety of modern peptide coupling reagents can be utilized to facilitate this transformation, minimizing side reactions and preserving stereochemical integrity if the starting material is chiral. uni-kiel.de

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. peptide.com Phosphonium-based reagents like BOP, PyBOP, and PyBrOP, as well as uronium reagents like HBTU and HATU, are also highly effective, particularly for coupling sterically hindered or N-methylated amino acids. peptide.combachem.com A one-pot, green chemistry approach avoiding traditional coupling reagents has also been developed, proceeding through a thioester intermediate. rsc.orgnih.gov

| Amine | Coupling Reagent | Expected Product | General Conditions |

|---|---|---|---|

| Ammonia | DPDTC, then aq. NH₃ | 2-(5-bromo-1H-pyrazol-1-yl)propanamide | One-pot thioester formation and amidation nih.gov |

| Aniline | DIC/HOBt | N-phenyl-2-(5-bromo-1H-pyrazol-1-yl)propanamide | Room temperature, organic solvent |

| Glycine methyl ester | HATU | Methyl N-(2-(5-bromo-1H-pyrazol-1-yl)propanoyl)glycinate | Room temperature, organic solvent |

Reduction to Alcohols and Decarboxylation Processes

The carboxylic acid moiety can be reduced to a primary alcohol, yielding 2-(5-bromo-1H-pyrazol-1-yl)propan-1-ol. This transformation is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. chemguide.co.uk The reaction proceeds via an aldehyde intermediate, which is rapidly reduced to the alcohol. chemguide.co.uk Catalytic methods for the reduction of carboxylic acids have also been developed, employing hydrosilylation with catalysts based on earth-abundant metals like manganese. acs.orgnih.gov These methods often offer milder reaction conditions. acs.orgnih.gov

Decarboxylation, the removal of the carboxyl group, is another potential transformation. While challenging, decarboxylative cross-coupling reactions of α-heteroaryl propanoic acids have been reported, often mediated by transition metals. nih.gov Silver-catalyzed decarboxylation of aliphatic carboxylic acids has also been demonstrated. acs.org For this compound, such a reaction would lead to 5-bromo-1-ethyl-1H-pyrazole. Transition-metal-free decarboxylation has been achieved for certain activated carboxylic acids. acs.org

| Transformation | Reagent/Catalyst | Expected Product | General Conditions |

|---|---|---|---|

| Reduction | LiAlH₄ | 2-(5-bromo-1H-pyrazol-1-yl)propan-1-ol | Dry ether, room temperature, followed by acidic workup chemguide.co.uk |

| Reduction | [MnBr(CO)₅]/PhSiH₃ | 2-(5-bromo-1H-pyrazol-1-yl)propan-1-ol | Catalytic, mild conditions acs.orgnih.gov |

| Decarboxylation | Transition metal catalyst (e.g., Ag, Cu, Pd) | 5-bromo-1-ethyl-1H-pyrazole | Requires specific catalytic systems nih.govacs.orgorganic-chemistry.orgmdpi.com |

Transformations on the Brominated Pyrazole (B372694) Core

The bromine atom at the C5 position of the pyrazole ring is a versatile handle for a variety of synthetic transformations, most notably halogen exchange and palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, significantly expanding the chemical space accessible from this starting material.

Halogen Exchange Reactions

The bromine atom on the pyrazole ring can be exchanged for another halogen. frontiersin.org For instance, a Finkelstein-type reaction could potentially be used to replace the bromine with iodine by treatment with an iodide salt, although this is more common for alkyl halides. nih.gov For aryl halides, metal-catalyzed halogen exchange reactions are more prevalent. nih.gov Such transformations can be useful for tuning the reactivity of the pyrazole ring for subsequent cross-coupling reactions, as aryl iodides are generally more reactive than aryl bromides. wikipedia.org

Cross-Coupling Reactions

The 5-bromo-1H-pyrazole moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the bromopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond. wikipedia.org This method is widely used to introduce aryl, heteroaryl, or vinyl groups at the C5 position. nih.govnih.govresearchgate.net The choice of ligand on the palladium catalyst can be crucial for achieving high yields, especially with challenging substrates. nih.govberkeley.edu

Buchwald-Hartwig Amination : This reaction enables the formation of a C-N bond by coupling the bromopyrazole with a primary or secondary amine. wikipedia.org This is a powerful method for the synthesis of 5-aminopyrazole derivatives. Specialized palladium catalysts with bulky phosphine (B1218219) ligands are often employed to facilitate this transformation, even with unprotected NH groups on the pyrazole. acs.orgnih.gov

Sonogashira Coupling : Terminal alkynes can be coupled with the bromopyrazole using a palladium catalyst and a copper(I) co-catalyst to form a 5-alkynylpyrazole. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This reaction is highly valuable for the introduction of sp-hybridized carbon substituents.

Heck Reaction : The Heck reaction allows for the coupling of the bromopyrazole with an alkene to form a new C-C bond, leading to 5-alkenylpyrazole derivatives. organic-chemistry.orgwikipedia.org This reaction is typically carried out in the presence of a palladium catalyst and a base. nih.govvut.ac.za

| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or PdCl₂(dppf), Base (e.g., K₂CO₃, K₃PO₄) nih.govnih.gov | 5-Aryl-1H-pyrazole derivative |

| Buchwald-Hartwig | R₂NH | Pd precatalyst with bulky phosphine ligand (e.g., tBuBrettPhos) acs.org | 5-Amino-1H-pyrazole derivative |

| Sonogashira | RC≡CH | Pd catalyst, Cu(I) co-catalyst, Base (e.g., amine) wikipedia.orglibretexts.org | 5-Alkynyl-1H-pyrazole derivative |

| Heck | H₂C=CHR | Pd(OAc)₂, Ligand, Base (e.g., K₂CO₃, Et₃N) nih.govvut.ac.za | 5-Alkenyl-1H-pyrazole derivative |

Direct Functionalization of Unsubstituted Pyrazole Positions

The pyrazole ring in this compound has two unsubstituted carbon atoms at the C3 and C4 positions, which are potential sites for electrophilic substitution reactions. The regioselectivity of such reactions is influenced by the directing effects of the existing substituents. The N1-propanoic acid group is generally considered to be electron-withdrawing, which deactivates the pyrazole ring towards electrophilic attack. Conversely, the C5-bromo substituent has a deactivating inductive effect but can direct incoming electrophiles through resonance.

In general, electrophilic substitution on pyrazole rings preferentially occurs at the C4 position due to its higher electron density compared to the C3 and C5 positions. However, in 1,5-disubstituted pyrazoles, the outcome of electrophilic substitution can be more complex. The combined electronic effects of the N1-alkyl and C5-bromo groups would determine the precise location of substitution.

Common electrophilic substitution reactions that could be envisaged for this molecule include nitration, halogenation, and sulfonation.

Nitration: Treatment with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, could potentially introduce a nitro group onto the pyrazole ring. The reaction would likely require forcing conditions due to the deactivating nature of the substituents. The primary product would be the 4-nitro derivative.

Halogenation: Further halogenation, for instance with bromine in acetic acid or N-bromosuccinimide, would also be expected to occur at the C4 position. The introduction of a second halogen would further deactivate the ring to subsequent electrophilic attack.

Sulfonation: Sulfonation using fuming sulfuric acid could introduce a sulfonic acid group at the C4 position.

The following table summarizes the expected outcomes of direct functionalization at the unsubstituted positions of this compound, based on general principles of pyrazole chemistry.

| Reaction | Reagents and Conditions | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 2-(5-bromo-4-nitro-1H-pyrazol-1-yl)propanoic acid |

| Bromination | Br₂/CH₃COOH | 2-(4,5-dibromo-1H-pyrazol-1-yl)propanoic acid |

| Chlorination | SO₂Cl₂ | 2-(5-bromo-4-chloro-1H-pyrazol-1-yl)propanoic acid |

| Sulfonation | Fuming H₂SO₄ | 2-(5-bromo-4-sulfo-1H-pyrazol-1-yl)propanoic acid |

Note: The information in this table is based on the general reactivity of pyrazole derivatives and has not been experimentally verified for this compound.

Ring-Opening and Rearrangement Reactions of the Pyrazole System

The pyrazole ring is an aromatic heterocycle and is generally stable under a variety of reaction conditions, showing resistance to ring-opening. Cleavage of the pyrazole ring typically requires harsh conditions or specific activation. For this compound, there is no specific data in the literature to suggest that it readily undergoes ring-opening or rearrangement reactions under standard laboratory conditions.

Hypothetically, extreme conditions such as high temperature, strong acids or bases, or potent reducing agents might lead to the degradation or transformation of the pyrazole ring. However, such reactions are not typically observed in the context of functional group transformations on the pyrazole core or the propanoic acid side chain.

Some specific types of rearrangements, such as the van Alphen-Hüttel rearrangement, are known for pyrazoles, but these typically involve 3H-pyrazole precursors and are not directly applicable to the N1-substituted aromatic system of the title compound. There is no evidence to suggest that this compound would undergo thermal or acid-catalyzed rearrangements involving the pyrazole ring itself.

Acid-Base Chemistry and Salt Formation

The chemical structure of this compound contains both an acidic and a basic center.

Acidity: The most prominent acidic functionality is the carboxylic acid group of the propanoic acid side chain. Like other carboxylic acids, it can deprotonate to form a carboxylate salt in the presence of a base. The pKa of the carboxylic acid is expected to be in the typical range for alkanoic acids, although it may be slightly influenced by the electronic nature of the pyrazole ring.

Basicity: The pyrazole ring itself possesses a basic nitrogen atom at the N2 position (a pyridine-like nitrogen). This nitrogen can be protonated by strong acids to form a pyrazolium (B1228807) salt. The basicity of the pyrazole ring is relatively weak and is further reduced by the electron-withdrawing effect of the N1-propanoic acid substituent and the C5-bromo atom.

Salt Formation: Due to the presence of the carboxylic acid group, this compound readily forms salts with a variety of inorganic and organic bases. The reaction with a base such as sodium hydroxide (B78521) would yield the corresponding sodium carboxylate salt. Similarly, reactions with amines would produce the corresponding ammonium (B1175870) carboxylate salts.

The following table illustrates the expected salt formation reactions.

| Base | Salt Product |

| Sodium Hydroxide (NaOH) | Sodium 2-(5-bromo-1H-pyrazol-1-yl)propanoate |

| Potassium Hydroxide (KOH) | Potassium 2-(5-bromo-1H-pyrazol-1-yl)propanoate |

| Ammonia (NH₃) | Ammonium 2-(5-bromo-1H-pyrazol-1-yl)propanoate |

| Triethylamine (B128534) ((C₂H₅)₃N) | Triethylammonium 2-(5-bromo-1H-pyrazol-1-yl)propanoate |

Note: This table represents expected acid-base reactions and the resulting salts. Specific experimental conditions may vary.

Theoretical and Computational Chemistry Applied to 2 5 Bromo 1h Pyrazol 1 Yl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, providing a quantitative description of the electronic structure of molecules. These calculations solve the Schrödinger equation, albeit with approximations, to yield information about molecular energies, geometries, and a host of other properties. For 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid, these methods can elucidate the influence of the bromo-substituent and the propanoic acid side chain on the electronic environment of the pyrazole (B372694) ring.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the more complex wavefunction. researchgate.net This approach is particularly well-suited for determining the ground state geometries and energetics of organic molecules like this compound.

A typical DFT study on this molecule would involve geometry optimization, where the atomic coordinates are adjusted to find the lowest energy conformation. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is commonly employed for such calculations on pyrazole derivatives. researchgate.net The results of such an optimization would provide key geometric parameters.

Table 1: Predicted Ground State Geometrical Parameters of this compound from DFT Calculations (Note: The following data is illustrative and based on typical values for similar structures, as specific experimental or computational data for this exact molecule is not readily available in the literature.)

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | 1.89 Å |

| N1-N2 Bond Length | 1.35 Å |

| C3-N2 Bond Length | 1.33 Å |

| C4-C5 Bond Length | 1.38 Å |

| N1-C(propanoic) Bond Angle | 125° |

| C4-C5-Br Bond Angle | 128° |

These calculations would also yield the total electronic energy and the energies of various conformers, providing insight into the molecule's stability.

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, though at a greater computational expense than DFT. For this compound, ab initio calculations would be employed to refine the energetic and structural data obtained from DFT, providing a benchmark for the accuracy of the less computationally demanding methods. High-accuracy calculations are particularly important for resolving small energy differences between conformers or tautomers. purkh.com

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. nih.gov Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, an MEP analysis would likely reveal:

Negative Potential: Concentrated around the nitrogen atom at position 2 of the pyrazole ring and the oxygen atoms of the carboxylic acid group, indicating these are the primary sites for electrophilic attack and hydrogen bonding.

Positive Potential: Located around the hydrogen atoms, particularly the acidic proton of the carboxyl group and the hydrogen on the pyrazole ring.

Halogen Bonding: The bromine atom may exhibit a region of positive potential on its outermost surface (a σ-hole), making it a potential halogen bond donor.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Values at Key Sites (Note: The following data is illustrative and based on typical values for similar structures.)

| Atomic Site | Predicted MEP (kcal/mol) | Implication |

|---|---|---|

| N2 of Pyrazole | -35 | Site for electrophilic attack |

| Carbonyl Oxygen | -45 | Strong site for electrophilic attack and H-bonding |

| Carboxylic Acid H | +55 | Site for nucleophilic attack |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, FMO analysis would likely show that the HOMO is distributed over the pyrazole ring, while the LUMO is also localized on the ring, with some contribution from the bromine atom. The presence of the electron-withdrawing bromine atom would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted pyrazole. nsf.gov

Table 3: Predicted Frontier Molecular Orbital Energies (Note: The following data is illustrative and based on typical values for similar structures.)

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -7.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.7 |

A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by transforming the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. researchgate.net This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge transfer.

In this compound, NBO analysis could be used to:

Determine the natural atomic charges on each atom, revealing the electron distribution.

Analyze the hybridization of the atomic orbitals involved in bonding.

Quantify the delocalization of electron density from occupied (donor) NBOs to unoccupied (acceptor) NBOs. This can reveal stabilizing hyperconjugative interactions, for instance, between the lone pairs of the nitrogen or oxygen atoms and the antibonding orbitals of adjacent bonds.

Table 4: Predicted NBO Analysis Results for Key Interactions (Note: The following data is illustrative and based on typical values for similar structures.)

| Donor NBO | Acceptor NBO | Stabilization Energy (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N2 | π(C3-C4) | 15.2 | π-delocalization in the pyrazole ring |

| LP(2) O(carbonyl) | σ(C-O) | 5.8 | Hyperconjugation in the carboxyl group |

Computational Investigations of Tautomeric Equilibria and Conformational Preferences

For molecules with multiple rotatable bonds and prototropic groups, computational chemistry is essential for exploring the potential energy surface and identifying the most stable conformers and tautomers. This compound can exist in different conformations due to the rotation around the N-C and C-C single bonds of the propanoic acid side chain.

Computational studies would involve performing a conformational search to identify all low-energy minima. The relative energies of these conformers can be calculated to determine their populations at a given temperature. Theoretical studies on similar pyrazole derivatives have shown that the conformational preferences can be influenced by intramolecular hydrogen bonding and steric effects. mdpi.com

Furthermore, while the N1 position of the pyrazole is substituted, precluding annular tautomerism of the pyrazole ring itself, the carboxylic acid group can exist in different orientations. The relative stability of these conformers would be determined by a delicate balance of steric hindrance and potential intramolecular interactions. researchgate.netresearchgate.net

Mechanistic Modeling of Chemical Reactions through Transition State Theory

Transition State Theory (TST) is a cornerstone of computational reaction chemistry, providing a method to understand and quantify the rates of chemical reactions. By locating the transition state (TS)—the highest energy point along the reaction coordinate—chemists can calculate the activation energy (ΔG‡), which is the primary determinant of the reaction rate.

For pyrazole derivatives, computational modeling is frequently used to investigate reaction mechanisms such as N-alkylation, cycloaddition, and electrophilic substitution. mdpi.commdpi.com For a molecule like this compound, a key reaction of interest would be the initial synthesis, likely involving the alkylation of 5-bromopyrazole.

DFT calculations are employed to model the potential energy surface of the reaction. For instance, in the N-alkylation of a pyrazole ring with a haloalkane, TST can distinguish between the two possible nitrogen atoms for alkylation. mdpi.com The calculations would involve optimizing the geometries of the reactants, the possible transition states, and the products. The transition state is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate.

Illustrative Reaction: N-Alkylation of a Substituted Pyrazole

To illustrate the insights gained from TST, we can consider a model reaction: the N-alkylation of a generic substituted pyrazole. Computational studies on such reactions reveal the activation barriers and thermodynamics, which are crucial for predicting the regioselectivity and efficiency of the synthesis.

A hypothetical reaction pathway could be modeled for the synthesis of a pyrazole derivative. The reaction would proceed through a transition state where the new carbon-nitrogen bond is partially formed, and the bond to the leaving group is partially broken. The calculated activation energy provides a quantitative measure of how fast the reaction will proceed.

| Reaction Step | Description | Calculated Activation Energy (ΔE‡) (kcal/mol) | Nature of Transition State |

| N1-Alkylation | Alkylation at the N1 position of the pyrazole ring. | 20-25 | Asynchronous bond formation and breaking. |

| N2-Alkylation | Alkylation at the N2 position of the pyrazole ring. | 22-28 | Sterically more hindered approach. |

Note: The data in this table is representative and derived from general computational studies on pyrazole alkylation, not specifically for this compound. The exact values would depend on the specific reactants, solvent, and level of theory used.

Intrinsic Reaction Coordinate (IRC) calculations are often performed after locating a transition state to confirm that it connects the intended reactants and products, thereby validating the proposed mechanistic pathway. mdpi.com For this compound, the presence of the propanoic acid side chain and the bromo substituent would influence the electronic distribution in the pyrazole ring, affecting the activation energies for various reactions. The electron-withdrawing nature of the bromo group could impact the nucleophilicity of the nitrogen atoms. frontiersin.org

Solvent Effects on Molecular Structure and Reactivity

The solvent in which a reaction is carried out can have a profound impact on the structure of the reactants and the transition states, and thus on the reaction rate and outcome. Computational chemistry models solvent effects primarily through two types of models: explicit and implicit (continuum) models. The Polarizable Continuum Model (PCM) is a widely used implicit method that represents the solvent as a continuous dielectric medium. nih.gov

For this compound, several properties would be sensitive to the solvent environment:

Conformational Equilibrium: The propanoic acid side chain can adopt various conformations through rotation around the C-N and C-C single bonds. The relative energies of these conformers, and thus the equilibrium population, can be significantly altered by the solvent. Polar solvents would likely stabilize conformers with larger dipole moments.

Tautomeric Equilibrium: While the N1-substitution in this compound prevents the common annular tautomerism seen in N-unsubstituted pyrazoles, solvent can still play a role in proton transfer processes, for example, involving the carboxylic acid group. Studies on related pyrazoles have shown that solvent molecules can mediate intermolecular proton transfer. nih.gov

Reactivity: Solvents can stabilize or destabilize the transition state relative to the reactants. For reactions involving charge separation in the transition state, polar solvents typically lead to a lowering of the activation energy and an increase in the reaction rate. Dipolar aprotic solvents and low temperatures have been noted to influence tautomeric interconversion rates in pyrazoles. nih.gov

Illustrative Data: Solvent Effects on a Pyrazole Derivative

To demonstrate the magnitude of solvent effects, we can examine representative computational data on how a solvent's dielectric constant can influence the properties of a model pyrazole derivative.

| Property | Solvent (Dielectric Constant, ε) | Calculated Value | Interpretation |

| Dipole Moment | Gas Phase (ε=1) | 2.5 D | Intrinsic polarity of the molecule. |

| Dichloromethane (ε=8.9) | 3.8 D | Increased polarization in a moderately polar solvent. | |

| Water (ε=78.4) | 4.5 D | Significant charge separation in a highly polar protic solvent. | |

| Relative Energy of Tautomers | Gas Phase (ε=1) | Tautomer A is 2 kcal/mol more stable. | Intrinsic stability difference. |

| Acetonitrile (B52724) (ε=36.6) | Tautomer B is 0.5 kcal/mol more stable. | A polar aprotic solvent can invert the stability order. | |

| Water (ε=78.4) | Tautomer B is 1.5 kcal/mol more stable. | Strong stabilization of the more polar tautomer. |

Note: This table presents illustrative data from computational studies on substituted pyrazoles to highlight the principles of solvent effects. The specific values for this compound would require a dedicated computational study.

Role of 2 5 Bromo 1h Pyrazol 1 Yl Propanoic Acid in Advanced Synthetic Applications

Building Block for Complex Heterocyclic Systems

The pyrazole (B372694) nucleus is a cornerstone in the synthesis of numerous fused heterocyclic systems with diverse biological activities. One such prominent class of compounds is the pyrazolo[1,5-a]pyrimidines, which are often synthesized through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govbeilstein-journals.orgeurekaselect.com

While 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid does not possess the requisite amino group for this direct cyclization, it can be envisioned as a precursor to the necessary 5-aminopyrazole intermediate. The transformation of a 5-bromopyrazole to a 5-aminopyrazole is a feasible synthetic step. This conversion could potentially be achieved through methods such as a Buchwald-Hartwig amination or via a nitration-reduction sequence. Once the amino functionality is installed, the resulting 2-(5-amino-1H-pyrazol-1-yl)propanoic acid derivative can undergo condensation with a suitable 1,3-dielectrophile to construct the pyrazolo[1,5-a]pyrimidine (B1248293) core. researchgate.netresearchgate.net The propanoic acid side chain would introduce a point of structural diversity in the final heterocyclic system.

Table 1: Hypothetical Synthetic Route to Pyrazolo[1,5-a]pyrimidines

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Amination | Ammonia, Cu(I) catalyst, or other amination reagents | 2-(5-amino-1H-pyrazol-1-yl)propanoic acid |

This strategic approach allows for the incorporation of the propanoic acid moiety, which can be further functionalized, into a privileged heterocyclic scaffold, thereby expanding the chemical space for drug discovery and materials science.

Precursor in the Synthesis of Chiral Molecules

The presence of a stereocenter at the alpha-position of the propanoic acid side chain makes this compound an inherently chiral molecule. As with most conventional chemical syntheses, the direct preparation of this compound would likely result in a racemic mixture of its (R) and (S) enantiomers. The separation of these enantiomers, a process known as chiral resolution, is a critical step in the synthesis of enantiomerically pure chiral molecules, particularly for pharmaceutical applications where the two enantiomers may exhibit different biological activities. libretexts.orglibretexts.org

The resolution of racemic carboxylic acids is a well-established technique in organic chemistry. mdpi.com It typically involves the formation of diastereomeric salts by reacting the racemic acid with a chiral base. wikipedia.org These diastereomeric salts, having different physical properties such as solubility, can then be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the individual, enantiomerically pure carboxylic acids.

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

| Chiral Base | Type |

|---|---|

| Brucine | Alkaloid |

| Strychnine | Alkaloid |

| Quinine | Alkaloid |

| (R)- or (S)-1-Phenylethanamine | Synthetic Amine |

Once resolved, the enantiomerically pure this compound can serve as a valuable chiral building block for the asymmetric synthesis of more complex molecules, ensuring stereochemical control in the final product.

Scaffold for Combinatorial Library Synthesis and Diversification

Combinatorial chemistry is a powerful tool for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity. globalresearchonline.net The structure of this compound is well-suited for use as a scaffold in the generation of combinatorial libraries due to the presence of two distinct and orthogonally reactive functional groups: the bromo substituent on the pyrazole ring and the carboxylic acid group.

The carboxylic acid provides a handle for the creation of a diverse array of amides, esters, or other derivatives through reactions with a library of amines, alcohols, or other nucleophiles. Simultaneously, the bromo group on the pyrazole ring can be utilized in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. nih.gov

This dual functionality allows for a two-dimensional diversification of the core scaffold, leading to the generation of a large and structurally diverse library of compounds from a single starting material.

Table 3: Potential Diversification Reactions for a Combinatorial Library

| Functional Group | Reaction Type | Coupling Partner | Resulting Structure |

|---|---|---|---|

| Carboxylic Acid | Amide Coupling | Primary/Secondary Amines | Pyrazolyl-propanamides |

| Bromo Group | Suzuki Coupling | Boronic Acids/Esters | 5-Aryl/heteroaryl-pyrazoles |

| Bromo Group | Sonogashira Coupling | Terminal Alkynes | 5-Alkynyl-pyrazoles |

The resulting library of compounds, with variations at both the propanoic acid side chain and the 5-position of the pyrazole ring, can then be screened for a wide range of biological targets.

Ligand Design in Organometallic Chemistry

Pyrazole derivatives are widely recognized for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. researchgate.netresearchgate.netmocedes.orgbohrium.com The two adjacent nitrogen atoms of the pyrazole ring can coordinate to a metal center in a bidentate fashion, or a single nitrogen can act as a monodentate ligand. The specific coordination mode can be influenced by the substituents on the pyrazole ring and the nature of the metal ion.

In the case of this compound, the pyrazole nitrogen atoms can serve as the primary coordination site. The propanoic acid side chain, while not ideally positioned for chelation with the pyrazole nitrogens, can be modified to introduce additional donor atoms, thereby creating multidentate ligands. For instance, the carboxylic acid could be converted to an amide bearing a coordinating group, or to a hydroxamic acid.

Furthermore, the bromo substituent at the 5-position could be replaced with other coordinating groups through cross-coupling reactions, leading to the design of bespoke ligands with tailored electronic and steric properties for specific applications in catalysis, materials science, or bioinorganic chemistry.

Table 4: Potential Modifications for Ligand Design

| Modification | Purpose | Potential Application |

|---|---|---|

| Esterification of the carboxylic acid | Increase lipophilicity, remove acidic proton | Homogeneous catalysis in organic solvents |

| Amidation with a coordinating amine | Introduce additional donor sites for chelation | Formation of more stable metal complexes |

| Replacement of the bromo group with a phosphine (B1218219) | Create a mixed N,P-donor ligand | Catalysis (e.g., cross-coupling reactions) |

The modular nature of this compound, allowing for modification at both the side chain and the pyrazole ring, makes it a promising platform for the development of novel ligands for a wide range of applications in organometallic chemistry.

Future Perspectives and Emerging Research Avenues for 2 5 Bromo 1h Pyrazol 1 Yl Propanoic Acid

Development of Asymmetric Synthesis Methodologies

The propanoic acid substituent introduces a stereocenter, making the development of enantioselective synthetic routes a paramount objective. Future research will likely move beyond racemic preparations to focus on methods that afford enantiomerically pure forms of the molecule, which is crucial for applications where stereochemistry dictates biological activity or material properties.

Key emerging strategies include:

Catalytic Asymmetric Synthesis: The direct enantioselective synthesis could be approached through asymmetric hydrogenation of a corresponding acrylic acid precursor or by the asymmetric alkylation of a pyrazole-1-acetic acid derivative. The development of novel chiral transition-metal catalysts (e.g., based on rhodium, ruthenium, or iridium) or organocatalysts will be essential to achieve high enantiomeric excess (ee).

Chiral Auxiliary-Mediated Synthesis: An established but continually evolving approach involves the use of chiral auxiliaries. A racemic 2-(5-bromo-1H-pyrazol-1-yl)propanoic acid could be coupled to a chiral alcohol or amine, the resulting diastereomers separated by chromatography or crystallization, and the auxiliary subsequently cleaved to yield the pure enantiomers. nih.govtcichemicals.comacs.org The design of new, easily removable, and recyclable auxiliaries remains an active area of research.

Enzymatic and Kinetic Resolution: Biocatalysis offers a green and highly selective alternative. Lipases or esterases could be employed for the kinetic resolution of a racemic ester of the target acid, selectively hydrolyzing one enantiomer while leaving the other intact. mdpi.com Similarly, engineered enzymes could offer pathways for highly regioselective and enantioselective transformations. nih.govnih.gov

| Methodology | Description | Potential Advantages | Key Research Challenge |

|---|---|---|---|

| Asymmetric Catalysis | Direct synthesis from a prochiral precursor using a chiral catalyst to induce enantioselectivity. | Atom-economical, potential for high throughput. | Discovery of a catalyst with high selectivity and turnover for this specific substrate. |

| Chiral Auxiliaries | Covalent bonding of the racemic acid to a single enantiomer of a chiral molecule to form separable diastereomers. libretexts.org | Reliable and well-established, can lead to very high enantiopurity. tcichemicals.com | Requires stoichiometric amounts of the auxiliary and additional protection/deprotection steps. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in the racemic mixture. mdpi.com | High selectivity, mild reaction conditions, environmentally benign. | Enzyme screening and optimization; maximum theoretical yield is 50% for the desired enantiomer. |

Exploration of Novel Catalytic Transformations

The inherent functionality of this compound makes it an ideal substrate for exploring novel catalytic transformations to generate a library of complex derivatives. Future work will likely concentrate on the selective functionalization of both the pyrazole (B372694) ring and the propanoic acid side chain.

C-H Activation: Transition-metal-catalyzed direct C-H activation presents a powerful tool for derivatization without the need for pre-functionalized starting materials. researchgate.net Research could target the regioselective arylation, alkylation, or alkenylation of the C-3 and C-4 positions of the pyrazole ring. researchgate.netnih.gov The carboxylic acid group itself could serve as a directing group to facilitate C-H activation at a specific position.

Decarboxylative Coupling: The carboxylic acid moiety can be used as a synthetic handle in decarboxylative coupling reactions, a modern strategy for C-C bond formation that uses carboxylic acids as stable, readily available starting materials and releases CO2 as the only byproduct. nih.govrsc.orgrsc.org This would allow the propanoic acid group to be replaced with aryl, vinyl, or alkyl groups, providing access to entirely new classes of pyrazole derivatives. nih.govresearchgate.net

Cross-Coupling of the C-Br Bond: The bromine atom at the C-5 position is primed for various cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. Future research could focus on developing more robust and versatile catalysts that can tolerate the free carboxylic acid moiety and operate under milder conditions.

| Transformation | Target Site | Description | Potential Outcome |

|---|---|---|---|

| C-H Arylation | C-3 or C-4 of pyrazole | Direct formation of a C-C bond between the pyrazole ring and an aryl group. nih.gov | Synthesis of poly-aryl substituted pyrazoles. |

| Suzuki Coupling | C-5 (Bromo position) | Palladium-catalyzed reaction with a boronic acid to form a C-C bond. | Introduction of diverse aryl or vinyl substituents at the C-5 position. |

| Decarboxylative Alkylation | Propanoic acid group | Replacement of the -COOH group with an alkyl fragment via a radical intermediate. nih.gov | Formation of novel 1,5-disubstituted pyrazoles with varied alkyl chains. |

Integration with Flow Synthesis and Automated Reaction Optimization

To address challenges related to safety, scalability, and reproducibility, the integration of continuous flow chemistry and automated systems represents a significant frontier. mdpi.comgalchimia.comnih.gov

Continuous Flow Synthesis: The synthesis of pyrazoles often involves hazardous reagents like hydrazine (B178648) or diazomethane. Performing these reactions in a continuous flow reactor enhances safety by minimizing the volume of hazardous material at any given time. mdpi.com Flow chemistry also allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities compared to batch processes. nih.gov A multi-step flow process could be designed to synthesize and derivatize this compound in a single, uninterrupted sequence. uc.pt

Automated Reaction Optimization: High-throughput experimentation (HTE) platforms coupled with robotic systems can rapidly screen a wide range of catalysts, solvents, and reaction conditions. acs.org This automated approach can significantly accelerate the optimization of challenging reactions, such as the regioselective N-alkylation of the pyrazole core or the development of the asymmetric syntheses discussed previously. mdpi.comresearchgate.net Machine learning algorithms could be integrated to analyze the data from these experiments and predict optimal reaction conditions, further speeding up the development cycle.

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents. | Enhanced safety with small reaction volumes and better containment. mdpi.com |

| Scalability | Often requires re-optimization for scale-up. | Easily scalable by extending reaction time ("scaling out"). galchimia.com |

| Process Control | Difficult to control temperature and mixing in large vessels. | Precise control over temperature, pressure, and mixing. nih.gov |